![molecular formula C25H23N3O4 B14222557 (1,3-Dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone CAS No. 824409-60-1](/img/structure/B14222557.png)
(1,3-Dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-Dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an acridine core, which is known for its fluorescent properties, and a piperazine moiety, which is often found in pharmaceutical compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the acridine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperazine moiety is then introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(1,3-Dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the acridine core can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
科学研究应用
Chemistry
In chemistry, (1,3-Dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone is used as a fluorescent probe due to its acridine core. It can be employed in various analytical techniques to detect and quantify different substances.
Biology
In biological research, this compound can be used to study cellular processes due to its ability to interact with biological molecules. Its fluorescent properties make it useful in imaging techniques.
Medicine
In medicine, the piperazine moiety of this compound is of interest due to its presence in many pharmaceutical agents. Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced fluorescence or improved stability.
作用机制
The mechanism of action of (1,3-Dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The acridine core can intercalate with DNA, affecting replication and transcription processes. The piperazine moiety can interact with various receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Acridine Orange: Another acridine derivative used as a fluorescent dye.
Chlorpromazine: A piperazine derivative used as an antipsychotic medication.
Quinacrine: An acridine derivative with antimalarial properties.
Uniqueness
(1,3-Dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone is unique due to its combination of an acridine core and a piperazine moiety, which imparts both fluorescent properties and potential therapeutic applications. This dual functionality makes it a versatile compound in various fields of research and industry.
属性
CAS 编号 |
824409-60-1 |
|---|---|
分子式 |
C25H23N3O4 |
分子量 |
429.5 g/mol |
IUPAC 名称 |
(1,3-dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H23N3O4/c1-32-18-6-4-5-16(13-18)27-9-11-28(12-10-27)25(31)23-19-7-2-3-8-20(19)26-21-14-17(29)15-22(30)24(21)23/h2-8,13-15,29-30H,9-12H2,1H3 |
InChI 键 |
NBWVXTRXYYWHIU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C4C(=CC(=CC4=NC5=CC=CC=C53)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


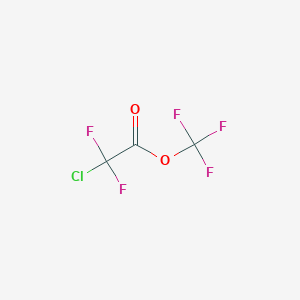
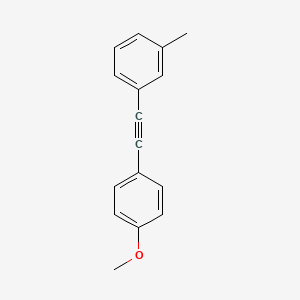
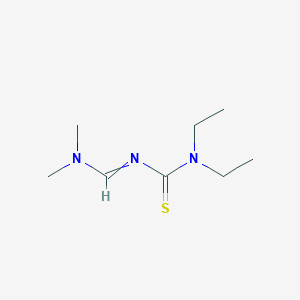

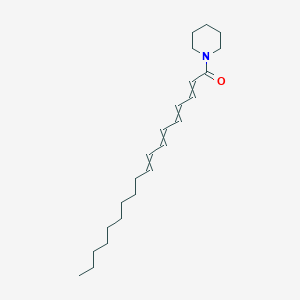
![1-Methyl-2-(2-methylprop-1-en-1-yl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14222530.png)
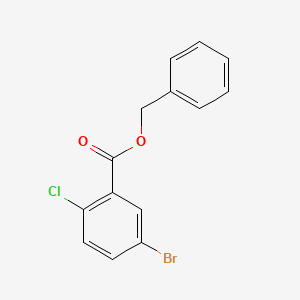
![5-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalene-1,2-diol](/img/structure/B14222539.png)
![5-Methyl-N-phenyl-5H-indolo[2,3-B]quinolin-11-amine](/img/structure/B14222542.png)
![1-Propanesulfonic acid, 3-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-](/img/structure/B14222552.png)
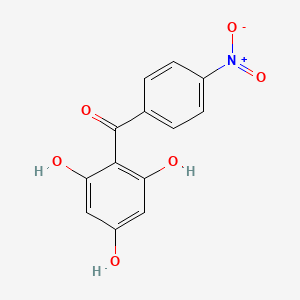
![1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14222562.png)
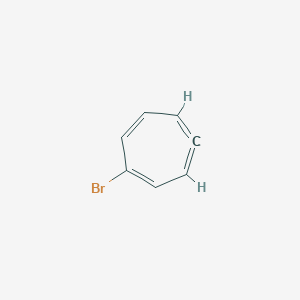
![[(6,8-Dimethyl-3,4-dihydronaphthalen-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14222569.png)
